LLO (91-99)

Beschreibung

Eigenschaften

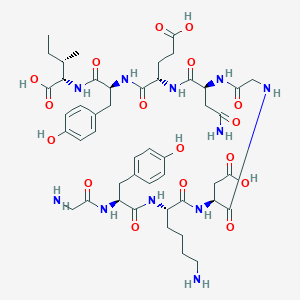

Molekularformel |

C47H67N11O17 |

|---|---|

Molekulargewicht |

1058.1 g/mol |

IUPAC-Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C47H67N11O17/c1-3-24(2)40(47(74)75)58-46(73)32(19-26-9-13-28(60)14-10-26)56-43(70)30(15-16-38(64)65)55-45(72)33(20-35(50)61)53-37(63)23-51-41(68)34(21-39(66)67)57-42(69)29(6-4-5-17-48)54-44(71)31(52-36(62)22-49)18-25-7-11-27(59)12-8-25/h7-14,24,29-34,40,59-60H,3-6,15-23,48-49H2,1-2H3,(H2,50,61)(H,51,68)(H,52,62)(H,53,63)(H,54,71)(H,55,72)(H,56,70)(H,57,69)(H,58,73)(H,64,65)(H,66,67)(H,74,75)/t24-,29-,30-,31-,32-,33-,34-,40-/m0/s1 |

InChI-Schlüssel |

YDTMLXJRXDDANX-YTJLKFQJSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |

Kanonische SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Immunodominant Epitope Listeriolysin O (91-99): A Technical Guide to its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeriolysin O (LLO), a pore-forming cytolysin produced by the intracellular bacterium Listeria monocytogenes, is a critical virulence factor that enables the pathogen to escape from the phagosome into the cytosol of infected cells. Paradoxically, LLO is also a major target of the host immune response. Within this protein lies a short nine-amino-acid sequence, LLO 91-99 (amino acid sequence: GYKDGNEYI), which has been extensively characterized as a potent and immunodominant cytotoxic T lymphocyte (CTL) epitope in BALB/c mice.[1][2] This technical guide provides an in-depth overview of the core functions of the LLO 91-99 peptide, detailing its role in the anti-listerial immune response, its quantitative immunological parameters, and the experimental protocols used for its study.

Core Function: Elicitation of a Potent CTL Response

The primary function of the LLO 91-99 peptide is to act as a critical target for the host's cell-mediated immunity against Listeria monocytogenes. This process involves a series of well-defined molecular and cellular interactions that ultimately lead to the elimination of infected cells.

Following the escape of L. monocytogenes into the host cell cytosol, the LLO protein is degraded by the proteasome. The resulting LLO 91-99 peptide is then transported into the endoplasmic reticulum, where it binds with high affinity to the Major Histocompatibility Complex (MHC) class I molecule, H-2Kd.[3] This peptide-MHC complex is subsequently transported to the surface of the infected cell, where it is presented to CD8+ cytotoxic T lymphocytes.[4]

Recognition of the LLO 91-99/H-2Kd complex by the T cell receptor on specific CD8+ T cells triggers their activation, proliferation, and differentiation into effector CTLs. These effector CTLs are potent killers, capable of recognizing and eliminating Listeria-infected cells, primarily through the release of cytotoxic granules containing perforin and granzymes. A hallmark of this activation is the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ), which plays a crucial role in activating other immune cells, such as macrophages, to enhance bacterial killing.[4] The LLO 91-99 epitope is considered immunodominant because the T cell response directed against it is significantly more robust than responses to other potential epitopes from L. monocytogenes.[5]

Signaling and Processing Pathway for LLO 91-99 Presentation

Quantitative Data Summary

The immune response to LLO 91-99 has been quantified in numerous studies. The following tables summarize key findings regarding T cell responses and the efficacy of LLO 91-99-based vaccines.

| Parameter | Mouse Strain | Method | Result | Reference |

| H-2Kd Binding Affinity | BALB/c | Peptide Competition Assay | High Affinity (among the top 3 of 11 LLO peptides tested) | [3] |

| CTL Precursor Frequency | BALB/c | Limiting Dilution Analysis | ~1 in 3,000 to 1 in 10,000 splenocytes post-infection | [5] |

| IFN-γ Secreting Cells | BALB/c | ELISpot | Significant increase in spot-forming cells upon stimulation with LLO 91-99 peptide post-vaccination | [6] |

| Peptide-Specific CD8+ T Cells | BALB/c | Tetramer Staining | ~2% of total CD8+ splenocytes 8 days post-infection | [7] |

Table 1: Quantitative Analysis of LLO 91-99 T Cell Responses

| Vaccine Platform | Model System | Outcome | Efficacy | Reference |

| LLO 91-99 Pulsed Dendritic Cells | Murine Listeriosis | Bacterial Clearance | Significant reduction in splenic bacterial load | [4] |

| LLO 91-99 DNA Vaccine (codon optimized) | Murine Listeriosis | Protection against lethal challenge | Partial protection | [8] |

| LLO 91-99-based Nanovaccine | Murine Melanoma Model | Tumor Regression | Complete remission and improved survival | [4] |

| Recombinant L. lactis expressing LLO | Murine Listeriosis | Protection against lethal challenge | Significant reduction in splenic bacterial load | [6] |

Table 2: Efficacy of LLO 91-99-Based Vaccine Strategies

Detailed Experimental Protocols

The study of LLO 91-99 function relies on a set of core immunological assays. The following sections provide detailed methodologies for these key experiments.

Experimental Workflow for Assessing LLO 91-99 Specific T Cell Response

IFN-γ ELISpot Assay for LLO 91-99 Specific T Cells

Objective: To quantify the frequency of IFN-γ-secreting T cells specific for the LLO 91-99 epitope.

Materials:

-

96-well PVDF membrane plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (or HRP)

-

BCIP/NBT substrate (or AEC for HRP)

-

LLO 91-99 peptide (GYKDGNEYI)

-

P815 cells (as antigen-presenting cells)

-

Splenocytes from immunized or infected mice

-

Complete RPMI-1640 medium

Protocol:

-

Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.

-

Cell Plating:

-

Prepare a single-cell suspension of splenocytes from immunized or infected BALB/c mice.

-

Pulse P815 cells with 10-6 M LLO 91-99 peptide for 1 hour at 37°C.

-

Add 2 x 105 splenocytes and 5 x 104 peptide-pulsed P815 cells per well. Include non-pulsed P815 cells as a negative control.

-

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the wells to remove cells.

-

Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash and add Streptavidin-AP (or HRP). Incubate for 1 hour.

-

Wash and add BCIP/NBT (or AEC) substrate.

-

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.[6][9]

Intracellular Cytokine Staining (ICS) for LLO 91-99 Specific T Cells

Objective: To identify and quantify LLO 91-99-specific CD8+ T cells producing IFN-γ by flow cytometry.

Materials:

-

Splenocytes from immunized or infected mice

-

LLO 91-99 peptide

-

Brefeldin A

-

Anti-mouse CD8 (e.g., clone 53-6.7)

-

Anti-mouse IFN-γ (e.g., clone XMG1.2)

-

Fixation/Permeabilization buffers

-

FACS buffer (PBS with 2% FBS)

Protocol:

-

In Vitro Restimulation:

-

Incubate 1-2 x 106 splenocytes in complete RPMI-1640 with 1 µg/ml LLO 91-99 peptide for 1 hour at 37°C.

-

Add Brefeldin A (to inhibit cytokine secretion) and incubate for an additional 4-5 hours.

-

-

Surface Staining:

-

Wash the cells with FACS buffer.

-

Stain with a fluorescently conjugated anti-mouse CD8 antibody for 30 minutes on ice.

-

-

Fixation and Permeabilization:

-

Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.

-

Wash and resuspend in permeabilization buffer.

-

-

Intracellular Staining:

-

Add a fluorescently conjugated anti-mouse IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

-

-

Analysis:

In Vivo Cytotoxicity Assay

Objective: To measure the in vivo killing capacity of LLO 91-99-specific CTLs.

Materials:

-

Splenocytes from naïve BALB/c mice

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

LLO 91-99 peptide

-

Immunized or infected recipient mice

Protocol:

-

Target Cell Preparation:

-

Prepare a single-cell suspension of splenocytes from a naïve BALB/c mouse.

-

Split the cells into two populations.

-

-

CFSE Labeling:

-

Label one population with a high concentration of CFSE (e.g., 3 µM) - this will be the target population.

-

Label the second population with a low concentration of CFSE (e.g., 0.3 µM) - this will be the control population.

-

-

Peptide Pulsing:

-

Incubate the CFSEhigh cells with 5 µg/ml LLO 91-99 peptide for 1 hour at 37°C.

-

The CFSElow cells are not pulsed with peptide.

-

-

Cell Injection:

-

Wash both cell populations.

-

Mix equal numbers of CFSEhigh (target) and CFSElow (control) cells (e.g., 1 x 107 of each).

-

Inject the cell mixture intravenously into immunized or infected mice.

-

-

Analysis:

-

After 16-18 hours, harvest spleens from the recipient mice.

-

Analyze the splenocytes by flow cytometry to detect the CFSEhigh and CFSElow populations.

-

Calculate the percentage of specific lysis using the formula: [1 - (ratio in immunized / ratio in naïve)] x 100, where the ratio is (% CFSEhigh / % CFSElow).[1]

-

Conclusion

The Listeriolysin O 91-99 peptide serves as a cornerstone for studying cell-mediated immunity to intracellular pathogens. Its well-defined characteristics as an immunodominant CTL epitope presented by H-2Kd have made it an invaluable tool for dissecting the mechanisms of antigen processing and presentation, T cell activation, and immunological memory. Furthermore, the potent immune response it elicits has positioned LLO 91-99 as a promising component in the development of novel vaccines against both infectious diseases and cancer. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to investigate and harness the immunological power of this critical peptide.

References

- 1. journals.asm.org [journals.asm.org]

- 2. LLO (91-99), Listeria monocytogenes Listeriolysin O - 1 mg [anaspec.com]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The LLO (91-99) Epitope: A Deep Dive into its Mechanism of Action

The listeriolysin O (LLO) 91-99 peptide is a well-characterized, immunodominant epitope from the bacterium Listeria monocytogenes. This nonamer peptide (GYKDGNEYI) plays a pivotal role in the host's cell-mediated immune response to Listeria infection. This technical guide provides a comprehensive overview of the mechanism of action of the LLO (91-99) epitope, focusing on its processing, presentation, and the subsequent activation of the adaptive immune system. The content is tailored for researchers, scientists, and drug development professionals.

Antigen Processing and Presentation

The journey of the LLO (91-99) epitope from a bacterial protein to a target for the immune system is a classic example of the major histocompatibility complex (MHC) class I antigen presentation pathway. This process is essential for the detection and elimination of intracellular pathogens like Listeria monocytogenes.

Following phagocytosis of L. monocytogenes by an antigen-presenting cell (APC), such as a dendritic cell or macrophage, the bacterium escapes the phagosome into the cytosol, a step mediated by the pore-forming activity of listeriolysin O.[1][2] In the cytosol, LLO is degraded by the host cell's proteasome.[2] This degradation process is highly efficient, with calculations suggesting that for every 4 to 11 LLO molecules degraded, one LLO (91-99) epitope is generated and binds to an H-2Kd molecule.[1] The resulting peptide fragments, including the LLO (91-99) epitope, are then transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP).

Inside the ER, the LLO (91-99) peptide binds to newly synthesized MHC class I molecules, specifically the H-2Kd allele in BALB/c mice.[3][4] This peptide-MHC complex is then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes (CTLs).[5] The high efficiency of LLO processing and the stability of the LLO (91-99)-H-2Kd complex contribute to its immunodominance.[1][2]

T-Cell Recognition and Activation

Once presented on the surface of the APC, the LLO (91-99)-MHC class I complex is recognized by the T-cell receptor (TCR) of a specific CD8+ T cell. This recognition event, along with co-stimulatory signals from the APC, triggers the activation, proliferation, and differentiation of the CD8+ T cell into a cytotoxic T lymphocyte.[3][5]

Activated CTLs specific for LLO (91-99) are potent effector cells capable of recognizing and killing Listeria-infected host cells.[3][5] This killing is mediated by the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cell. Furthermore, these CTLs produce pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which plays a crucial role in activating other immune cells and controlling the bacterial infection.[5][6]

Quantitative Data Summary

The immunogenicity and protective efficacy of the LLO (91-99) epitope have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro and In Vivo T-Cell Responses to LLO (91-99)

| Parameter | Experimental System | Value/Observation | Reference |

| CTL Induction | In vitro stimulation with LLO (91-99) pulsed dendritic cells (DCs) | Induces strong CD8+ T cell responses with IFN-γ production. | [5] |

| CTL Lysis | LLO (91-99) specific CD8+ T cell lines | Significant lysis of target cells pulsed with LLO (91-99) peptide. | [7] |

| Epitope Density | L. monocytogenes-infected cells | Accumulation of 600 to 1000 H-2Kd-associated LLO (91-99) epitopes per cell. | [1] |

| CD8+ T-cell Frequency | Spleens of L. monocytogenes-infected BALB/c mice | Peak numbers of antigen-specific CD8+ T cells on days 6 and 7 post-infection. | [8] |

Table 2: Protective Efficacy of LLO (91-99)-Based Vaccines

| Vaccine Platform | Animal Model | Protection Rate/Outcome | Reference |

| LLO (91-99) pulsed DCs | C57BL/6 mice | 94% protection rate against Listeria monocytogenes infection. | [5] |

| Retrovirally transduced DCs expressing LLO (91-99) | BALB/c mice | More effective than peptide-pulsed DCs and minigene DNA vaccine in eliciting anti-listerial immunity. | [6] |

| Gold glyconanoparticles coupled to LLO (91-99) | Mouse melanoma model | Inhibited tumor migration and growth; induced antigen- and melanoma-specific cytotoxic Th1 responses. | [9] |

| DC-LLO (91-99) vaccine | Mouse melanoma model | Increased expression of co-stimulatory molecules and MHC class I on DCs, driving a Th1 response. | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to study the LLO (91-99) epitope.

In Vitro CTL Assay

This assay measures the cytotoxic activity of LLO (91-99)-specific CD8+ T cells.

-

Target Cell Preparation: P815 (H-2d) target cells are labeled with a radioactive isotope (e.g., 51Cr).

-

Peptide Pulsing: The labeled target cells are incubated with varying concentrations of the synthetic LLO (91-99) peptide.

-

Co-culture: LLO (91-99)-specific CD8+ CTL lines are co-cultured with the peptide-pulsed target cells at different effector-to-target ratios.

-

Lysis Measurement: After incubation, the amount of radioactivity released into the supernatant is measured, which is proportional to the percentage of specific lysis.[7]

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the frequency of IFN-γ producing cells.

-

Plate Coating: A 96-well plate is coated with an anti-IFN-γ capture antibody.

-

Cell Plating: Splenocytes from immunized or infected mice are plated in the wells.

-

Stimulation: The cells are stimulated with the LLO (91-99) peptide.

-

Incubation: The plate is incubated to allow for cytokine secretion.

-

Detection: A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

-

Spot Development: A substrate is added that forms an insoluble colored spot at the site of cytokine secretion. Each spot represents a single IFN-γ producing cell.[11]

Flow Cytometry with MHC Tetramers

MHC tetramers are used to directly visualize and quantify antigen-specific T cells.

-

Cell Staining: Spleen cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8α, CD62L) and a PE-labeled H-2Kd tetramer complexed with the LLO (91-99) peptide.

-

Data Acquisition: The stained cells are analyzed using a flow cytometer.

-

Gating and Analysis: The population of CD8+ T cells that bind to the LLO (91-99) tetramer is identified and quantified.[12]

Conclusion

The LLO (91-99) epitope serves as a paradigm for understanding the induction of potent cell-mediated immunity against intracellular pathogens. Its efficient processing and presentation lead to a robust CD8+ T-cell response that is critical for host defense. The detailed understanding of its mechanism of action has paved the way for its use in various vaccine platforms, not only for infectious diseases but also for cancer immunotherapy, highlighting its potential as a powerful immunological tool.[9][10][13] Further research into the nuances of its interaction with the immune system will continue to inform the development of next-generation vaccines and immunotherapies.

References

- 1. Listeriolysin is processed efficiently into an MHC class I-associated epitope in Listeria monocytogenes-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. CD8+ T cells specific for a single nonamer epitope of Listeria monocytogenes are protective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elimination of the listeriolysin O-directed immune response by conservative alteration of the immunodominant listeriolysin O amino acid 91 to 99 epitope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.asm.org [journals.asm.org]

- 7. JCI - Rescue of CD8 T cell–mediated antimicrobial immunity with a nonspecific inflammatory stimulus [jci.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Gold glyconanoparticles coupled to listeriolysin O 91–99 peptide serve as adjuvant therapy against melanoma - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. oncotarget.com [oncotarget.com]

- 11. pnas.org [pnas.org]

- 12. rupress.org [rupress.org]

- 13. tandfonline.com [tandfonline.com]

A Technical Guide to the Role of Listeriolysin O (91-99) in Listeria monocytogenes Pathogenesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Listeria monocytogenes is a facultative intracellular bacterium responsible for the severe foodborne illness, listeriosis. A critical component of its virulence is the pore-forming toxin Listeriolysin O (LLO), which enables the bacterium to escape from the phagosome into the host cell cytosol, a crucial step for its replication and cell-to-cell spread.[1][2][3] Within the LLO protein, the amino acid sequence from position 91 to 99 (LLO 91-99) constitutes an immunodominant, H-2Kd-restricted epitope.[4][5] This peptide is a primary target for the host's cell-mediated immune response. Following infection, LLO secreted into the cytosol is processed by the host's antigen presentation machinery. The LLO(91-99) peptide is then presented on Major Histocompatibility Complex (MHC) class I molecules, leading to the robust activation of cytotoxic T lymphocytes (CTLs).[6][7] These LLO(91-99)-specific CD8+ T cells are essential for recognizing and eliminating infected cells, thereby clearing the infection.[6] The stability of the LLO protein and the immunodominance of the 91-99 epitope are intrinsically linked to the bacterium's pathogenesis and the host's ability to mount a protective immune response.[1][8] This guide provides an in-depth analysis of the function of LLO(91-99), the signaling pathways it triggers, relevant quantitative data from experimental models, and detailed protocols for its study.

The Core Role of LLO(91-99) in Pathogenesis

The pathogenesis of L. monocytogenes is critically dependent on its ability to live within the host cell's cytosol. This intracellular niche protects it from humoral immunity. LLO is the key virulence factor that facilitates this lifestyle by lysing the phagosomal membrane.[3]

Antigen Presentation and T-Cell Activation

Once L. monocytogenes is in the cytosol, the secreted LLO protein is subjected to host-cell proteolytic degradation via the ubiquitin-proteasome system.[2] This process generates smaller peptides, including the LLO(91-99) nonamer (Sequence: GYKDGNEYI).[5] This peptide is then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), where it binds to nascent MHC class I molecules (specifically H-2Kd in BALB/c mice).[9] The stable peptide-MHC complex is then trafficked to the cell surface for presentation to CD8+ T cells.[6][7] This recognition event is the primary trigger for a potent cytotoxic T lymphocyte (CTL) response directed against infected cells.[6]

Immunodominance

In BALB/c mice, the CD8+ T cell response to L. monocytogenes infection is dominated by cells specific for LLO(91-99), even though other potential epitopes exist within LLO and other secreted bacterial proteins like p60.[4][8] The ratio of T cells responding to LLO(91-99) compared to subdominant epitopes like p60 217-225 and p60 449-457 is approximately 20:10:1.[8] This immunodominance is not simply due to the amount of epitope presented; in fact, LLO(91-99) is often the least prevalent epitope found on the surface of infected cells.[8][10] Despite this, it elicits the strongest response, suggesting that factors beyond mere abundance, such as the efficiency of its processing and the high affinity of the T-cell receptors (TCRs) it engages, determine its dominant role in the immune hierarchy.[10][11]

Structural Importance of the 91-99 Region

The 91-99 region is not only immunologically significant but also appears to be important for the structural integrity and function of the LLO protein.[1] Site-directed mutagenesis experiments have shown that mutations within the epitope itself can render the LLO protein highly susceptible to proteolytic degradation, preventing its detection.[1] This suggests that this region is critical for maintaining a stable, functional conformation of the toxin. While some mutations that reduce hemolytic activity do not impair phagosomal escape, those that destabilize the protein entirely lead to a loss of function and virulence.[1]

Signaling Pathways and Logical Relationships

MHC Class I Antigen Presentation Pathway

The primary signaling event initiated by cytosolic LLO is the activation of the MHC Class I antigen presentation pathway, culminating in the activation of LLO(91-99)-specific CD8+ T cells. This process is fundamental to the adaptive immune response against the pathogen.

Caption: MHC Class I presentation of the LLO(91-99) epitope.

LLO-Induced Host Cell Signaling

Beyond its role in vacuolar escape and as a source of T-cell epitopes, LLO can trigger various host cell signaling cascades. LLO can induce NF-κB activation, which plays a pivotal role in proinflammatory reactions.[7] This activation can occur through LLO pore formation in the host cell membrane, leading to the activation of IKKβ.[12] In combination with phospholipases also secreted by Listeria, LLO can generate calcium-dependent and lipid-mediated signals that provoke changes in the host cell, such as actin rearrangement, which can favor bacterial uptake.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the LLO(91-99) epitope.

Table 1: In Vivo T-Cell Responses to LLO(91-99) in BALB/c Mice

| Parameter | Value | Reference |

|---|---|---|

| Immunodominance Ratio (LLO:p60217-225:p60449-457) | ~20:10:1 | [8] |

| Responding Splenocytes (Peak Response) | ~75-100 per 100,000 splenocytes | [8] |

| IFN-γ ELISPOT (Peak Response) | ~1,000 spots per 1x106 splenocytes | [13] |

| % of CD8+ Splenocytes (Day 7, Primary) | 1.2% - 1.5% | [14] |

| % of CD8+ Splenocytes (5-wk, Memory) | 0.4% - 0.6% |[14] |

Table 2: LLO(91-99) Epitope Presentation on Infected Cells

| Parameter | Value | Reference |

|---|---|---|

| H-2Kd-associated LLO(91-99) Epitopes | 600 - 1,000 per infected cell | [10] |

| Intracellular LLO Secretion Rate | ~1 molecule per bacterium per minute | [10] |

| Processing Ratio (LLO molecules per epitope) | 4 - 11 |[10] |

Table 3: Common Experimental Conditions for LLO(91-99) Studies

| Application | LLO(91-99) Concentration | Reference |

|---|---|---|

| In vitro CTL Induction (P815 targets) | 10 µg/mL | [6] |

| Dendritic Cell (DC) Pulsing | 5 µM | [6][15] |

| ELISPOT Assay (P815 APCs) | 1 µM (10-6 M) | [16] |

| In vivo DC Vaccination (per mouse) | 5x105 peptide-loaded DCs | [6] |

| In vivo Protection Rate (DC Vaccine) | 94% |[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to investigate the role of LLO(91-99).

Listeria monocytogenes Mouse Infection Model

This protocol describes a standard sublethal infection to study the adaptive immune response.

-

Bacterial Culture: In a biosafety cabinet, inoculate a single colony of L. monocytogenes (e.g., strain EGD or 10403s) into 10 mL of Brain Heart Infusion (BHI) broth. Culture overnight at 37°C with shaking (225 rpm).[17][18]

-

Inoculum Preparation: Subculture 100 µL of the overnight culture into fresh BHI medium and grow to mid-log phase (OD600 ≈ 0.6-0.8).[17]

-

Washing and Dilution: Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 min). Wash the pellet twice with sterile phosphate-buffered saline (PBS). Resuspend the final pellet in PBS and dilute to the desired concentration. For studying CD8+ T cell responses, a sublethal dose of ~2 x 104 CFU per mouse is common.[18] Verify the final concentration by plating serial dilutions on BHI agar.

-

Infection: Inject 6- to 9-week-old BALB/c or C57BL/6 mice with 200-300 µL of the bacterial suspension via the tail vein (intravenous, i.v.) or into the peritoneal cavity (intraperitoneal, i.p.).[18][19]

-

Monitoring: Monitor mice daily. For immune response studies, spleens and livers are typically harvested at specific time points (e.g., day 7 for peak primary response).[14]

-

Bacterial Load Quantification: Aseptically remove organs, homogenize in sterile water or PBS with 0.1% Triton X-100. Plate serial dilutions of the homogenate on BHI agar to determine Colony Forming Units (CFU) per organ.[17][20]

Ex Vivo IFN-γ ELISPOT Assay

This assay quantifies the frequency of antigen-specific, cytokine-secreting T cells.

Caption: Workflow for the IFN-γ ELISPOT assay.

-

Plate Coating: Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. Wash and block the plate.

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from an infected mouse. Lyse red blood cells and resuspend cells in complete RPMI medium.

-

Stimulation: Add splenocytes to the wells. For stimulation, add the LLO(91-99) peptide (e.g., at 1 µM). Alternatively, use peptide-pulsed antigen-presenting cells (APCs) like P815 mastocytoma cells.[16][21] Include negative (no peptide) and positive (e.g., Concanavalin A) controls.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

-

Detection: Lyse the cells and wash the plate thoroughly. Add a biotinylated anti-mouse IFN-γ detection antibody. Incubate, then wash.

-

Signal Development: Add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate, then wash. Add a precipitating substrate (e.g., AEC). Stop the reaction by washing with water when distinct spots emerge.

-

Analysis: Allow the plate to dry completely. Count the spots using an automated ELISPOT reader. The number of spots corresponds to the frequency of LLO(91-99)-specific T cells.[13]

In Vitro Cytotoxicity (51Cr Release) Assay

This assay measures the ability of CTLs to lyse target cells presenting the LLO(91-99) epitope.

-

Effector Cell Preparation: Isolate splenocytes from mice infected 7 days prior (peak primary response). Co-culture these splenocytes with irradiated, LLO(91-99)-pulsed syngeneic splenocytes for 5-7 days to expand the population of LLO(91-99)-specific CTLs.

-

Target Cell Preparation: Use a suitable target cell line, such as P815 (H-2Kd positive).[11]

-

Labeling and Pulsing: Label the P815 target cells by incubating them with 51Cr (sodium chromate) for 1-2 hours. Wash the cells thoroughly. Pulse one aliquot of labeled cells with the LLO(91-99) peptide (e.g., 1-10 µg/mL) and leave another aliquot un-pulsed as a negative control.

-

Co-culture: Plate the labeled target cells in a 96-well U-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 30:1, 10:1, 3:1).[11]

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-7 hours at 37°C.

-

Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] Where 'Spontaneous Release' is from target cells incubated without effectors, and 'Maximum Release' is from target cells lysed with a detergent.

Conclusion and Future Directions

The LLO(91-99) peptide of Listeria monocytogenes is a cornerstone of the host's immune response to this intracellular pathogen. Its role as an immunodominant CTL epitope makes it central to the development of protective cell-mediated immunity.[4][7] Research has demonstrated its critical function in triggering a robust CD8+ T cell response that is essential for clearing the infection.[6] The high efficiency of its processing and presentation, despite its relatively low abundance, underscores a complex interplay between the pathogen's virulence factors and the host's immune surveillance system.[8][10]

For drug development professionals, the LLO(91-99) epitope serves as a valuable tool and target. It is a key benchmark for assessing the efficacy of novel vaccines and immunotherapies against listeriosis. Furthermore, its ability to induce a powerful CTL response has led to its exploration in heterologous vaccine platforms, using Listeria as a vector to deliver epitopes from other pathogens or tumors.[22] Understanding the precise mechanisms that confer its immunodominance could unlock new strategies for designing more effective T-cell-based vaccines. Future research should continue to dissect the factors governing T-cell receptor repertoire selection during the response to LLO(91-99) and explore how this knowledge can be leveraged to enhance protective immunity.

References

- 1. Exploring the role of the CTL epitope region of listeriolysin O in the pathogenesis of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Listeria monocytogenes: a model pathogen to study antigen-specific memory CD8 T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elimination of the listeriolysin O-directed immune response by conservative alteration of the immunodominant listeriolysin O amino acid 91 to 99 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LLO (91-99), Listeria monocytogenes Listeriolysin O - 1 mg [anaspec.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Listeria Pathogenesis and Molecular Virulence Determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Listeriolysin is processed efficiently into an MHC class I-associated epitope in Listeria monocytogenes-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. mdpi.com [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Evolution of a Complex T Cell Receptor Repertoire during Primary and Recall Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Experimental Infection with Listeria monocytogenes as a Model for Studying Host Interferon-γ Responses [jove.com]

- 18. Experimental Infection with Listeria monocytogenes as a Model for Studying Host Interferon-γ Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. kbroman.org [kbroman.org]

- 20. A mouse model of food borne Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

LLO (91-99) as a T-Cell Epitope: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the immunodominant T-cell epitope LLO (91-99) from Listeria monocytogenes, detailing its immunological characteristics, the methods to study its response, and its potential in therapeutic applications.

Introduction

Listeria monocytogenes, a facultative intracellular bacterium, has served as a powerful model organism for dissecting the intricacies of cell-mediated immunity. A key component of the protective immune response against this pathogen is the induction of robust CD8+ T-cell responses. Central to this response is the immunodominant epitope derived from Listeriolysin O (LLO), specifically the amino acid sequence from position 91 to 99 (LLO 91-99). This nonamer peptide is a critical target for cytotoxic T lymphocytes (CTLs) and has been extensively studied to understand antigen processing, presentation, and the dynamics of T-cell responses to intracellular pathogens.[1][2][3] This technical guide provides a comprehensive overview of LLO (91-99) as a T-cell epitope, summarizing key quantitative data, detailing experimental protocols, and visualizing core immunological pathways for researchers, scientists, and professionals in drug development.

Immunobiology of LLO (91-99)

Listeriolysin O is a pore-forming toxin essential for the virulence of L. monocytogenes, enabling its escape from the phagosome into the cytoplasm of infected cells.[1][4] This cytoplasmic localization allows LLO to be processed through the endogenous antigen presentation pathway, leading to the presentation of LLO-derived peptides on Major Histocompatibility Complex (MHC) class I molecules.

The LLO (91-99) peptide, with the amino acid sequence GYKDGNEYI, is a well-characterized H-2Kd-restricted epitope in BALB/c mice.[5][6] It is recognized as an immunodominant epitope, meaning it elicits a strong and prevalent T-cell response compared to other potential epitopes from L. monocytogenes.[7][8] The robust immunogenicity of LLO (91-99) is attributed to its efficient processing and presentation, as well as its high affinity for the H-2Kd molecule.[4][8]

The immune response to LLO (91-99) is primarily mediated by CD8+ cytotoxic T lymphocytes.[1][9] Upon recognition of the LLO (91-99)-MHC-I complex on the surface of infected cells, these CTLs become activated, proliferate, and execute their effector functions, which include the lysis of infected cells and the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[9][10] This targeted killing of infected cells is crucial for controlling and clearing the bacterial infection.[9]

Quantitative Data on LLO (91-99) T-Cell Response

The study of LLO (91-99) has generated a significant amount of quantitative data that provides insights into the potency of this epitope. The following tables summarize key findings from various studies.

| Parameter | Value | Cell Type/Model | Reference |

| MHC-I Presentation | |||

| Number of LLO (91-99) epitopes per infected cell | 600 - 1000 | Macrophages | [4] |

| LLO molecules degraded per LLO (91-99) epitope presented | 4 - 11 | Macrophages | [4] |

| T-Cell Response Magnitude | |||

| Frequency of LLO (91-99)-specific T-cells (peak of primary response) | ~75-100 per 100,000 splenocytes | BALB/c mice | [8] |

| Ratio of T-cells specific for LLO 91-99 : p60 217-225 : p60 449-457 | ~20 : 10 : 1 | BALB/c mice | [8] |

| In Vivo Protection | |||

| Protection rate with LLO (91-99) loaded Dendritic Cells | 94% | C57BL/6 mice | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of LLO (91-99)-specific T-cell responses. The following sections outline key experimental protocols.

In Vivo Listeria monocytogenes Infection Model

This protocol describes a standard method for infecting mice to study the primary and memory T-cell responses to LLO (91-99).[11][12][13]

-

Bacterial Culture: Culture L. monocytogenes (e.g., strain EGD or 10403S) in Brain Heart Infusion (BHI) broth to mid-log phase.

-

Infection: Infect mice (e.g., BALB/c for studying the H-2Kd restricted response) intravenously (i.v.) or intraperitoneally (i.p.) with a sublethal dose of L. monocytogenes (e.g., 0.1 x LD50, typically 1-5 x 10^3 CFU).

-

Monitoring: Monitor mice for signs of illness.

-

T-Cell Analysis: At desired time points (e.g., day 7 for peak primary response, day >30 for memory response), harvest spleens or other lymphoid organs for T-cell analysis using ELISpot or intracellular cytokine staining.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T-cells.[5][14]

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from infected or immunized mice.

-

Stimulation: Add splenocytes to the coated plate in the presence of the LLO (91-99) peptide (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.

-

Visualization: After incubation and washing, add streptavidin-alkaline phosphatase and then the substrate (e.g., BCIP/NBT) to develop colored spots.

-

Analysis: Count the spots, where each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of antigen-specific T-cells by identifying their phenotype and cytokine production profile at a single-cell level.[15][16]

-

Cell Stimulation: Stimulate splenocytes with the LLO (91-99) peptide (1-10 µg/mL) for 5-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44, CD62L).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer.

-

Intracellular Staining: Stain the cells with a fluorescently labeled antibody against intracellular IFN-γ.

-

Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of IFN-γ-producing cells within the CD8+ T-cell population.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in studying the LLO (91-99) epitope.

Antigen Processing and Presentation Pathway for LLO (91-99)

Caption: Antigen processing pathway of LLO (91-99).

Experimental Workflow for ELISpot Assay

Caption: Workflow for the ELISpot assay.

Logical Relationship of T-Cell Response to LLO (91-99)

Caption: Logical flow of the CD8+ T-cell response to LLO (91-99).

Conclusion and Future Directions

The LLO (91-99) epitope has been instrumental in advancing our understanding of T-cell-mediated immunity to intracellular pathogens. Its well-defined characteristics and the robust responses it elicits make it an invaluable tool for immunological research. For drug development professionals, LLO (91-99) serves as a benchmark for assessing the efficacy of novel vaccine platforms and immunotherapies aimed at inducing potent cell-mediated immunity. Future research may focus on leveraging the immunodominance of LLO (91-99) in the design of subunit vaccines, exploring its potential in cancer immunotherapy, and further dissecting the factors that contribute to its potent immunogenicity. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of T-cell immunology and the development of next-generation therapeutics.

References

- 1. Listeria monocytogenes: a model pathogen to study antigen-specific memory CD8 T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antilisterial immunity includes specificity to listeriolysin O (LLO) and non-LLO-derived determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Processing of Listeria monocytogenes antigens and the in vivo T-cell response to bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Listeriolysin is processed efficiently into an MHC class I-associated epitope in Listeria monocytogenes-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elimination of the listeriolysin O-directed immune response by conservative alteration of the immunodominant listeriolysin O amino acid 91 to 99 epitope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Systemic Listeria monocytogenes Infection as a Model to Study T Helper Cell Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systemic Listeria monocytogenes Infection as a Model to Study T Helper Cell Immune Responses | Springer Nature Experiments [experiments.springernature.com]

- 13. Experimental Infection with Listeria monocytogenes as a Model for Studying Host Interferon-γ Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulatory CD4+CD25+ T Cells Restrict Memory CD8+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The intact structural form of LLO in endosomes cannot protect against listeriosis - PMC [pmc.ncbi.nlm.nih.gov]

LLO (91-99): A Technical Guide to its Discovery, Identification, and Core Immunological Functions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, identification, and immunological characterization of the Listeriolysin O (LLO) derived peptide, LLO (91-99). This peptide has become a cornerstone for studying cell-mediated immunity to intracellular pathogens and holds significant potential for the development of novel vaccines and immunotherapies.

Discovery and Initial Identification

The identification of LLO (91-99) as a key immunodominant epitope is a landmark in the field of immunology, showcasing the predictive power of understanding Major Histocompatibility Complex (MHC)-peptide interactions. In the early 1990s, researchers led by Eric G. Pamer sought to identify the specific peptides from Listeria monocytogenes that were recognized by cytotoxic T lymphocytes (CTLs).

The discovery was not accidental but rather a guided search based on the recently defined H-2Kd binding motif. This motif predicted that peptides binding to the murine MHC class I molecule H-2Kd would likely be nonamers (nine amino acids long) with a tyrosine (Y) at the second position and a hydrophobic residue such as isoleucine (I), leucine (L), or valine (V) at the C-terminus.

By scanning the amino acid sequence of Listeriolysin O, a crucial virulence factor for Listeria monocytogenes, Pamer and his colleagues identified a peptide fragment spanning residues 91 to 99 with the sequence GYKDGNEYI that perfectly matched this motif. Subsequent experiments confirmed that this synthetic peptide was indeed recognized by CTLs from Listeria-infected mice, establishing LLO (91-99) as a major H-2Kd-restricted T-cell epitope. This discovery was a significant step forward in understanding the molecular basis of T-cell recognition of bacterial antigens.

Biochemical and Immunological Properties

The following table summarizes the key quantitative and qualitative properties of the LLO (91-99) peptide.

| Property | Value/Description |

| Amino Acid Sequence | Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile (GYKDGNEYI) |

| Molecular Weight | Approximately 1058.1 g/mol |

| MHC Restriction | H-2Kd (Murine MHC Class I) |

| Binding Affinity to H-2Kd | High affinity. While a precise Kd value is not consistently reported in the literature, competitive binding assays demonstrate its high affinity. |

| Immunodominance | It is an immunodominant epitope in BALB/c mice infected with Listeria monocytogenes, meaning it elicits a strong and prevalent T-cell response. |

| CTL Recognition | Can be recognized by specific CTLs at concentrations as low as 10-11 M. |

| Source Protein | Listeriolysin O (LLO) from Listeria monocytogenes |

| Function in Immunity | Elicits a robust CD8+ T-cell response, leading to the killing of Listeria-infected cells. It is crucial for protective immunity against listeriosis. |

| Applications | Used as a model antigen in immunological studies, as a positive control in T-cell assays, and as a component in the development of vaccines and immunotherapies. |

Experimental Protocols

Detailed methodologies for the key experiments used in the identification and characterization of LLO (91-99) are provided below.

Chromium-51 (51Cr) Release Assay for Cytotoxic T Lymphocyte (CTL) Activity

This assay measures the ability of LLO (91-99)-specific CTLs to lyse target cells presenting the peptide on their MHC class I molecules.

Materials:

-

LLO (91-99)-specific CTLs (effector cells)

-

P815 mastocytoma cells (H-2d) or other suitable target cells

-

51Cr-sodium chromate

-

LLO (91-99) peptide

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

96-well round-bottom plates

-

Gamma counter

Protocol:

-

Target Cell Labeling:

-

Resuspend target cells (e.g., P815) at 1 x 106 cells/mL in complete RPMI medium.

-

Add 100 µCi of 51Cr-sodium chromate per 1 x 106 cells.

-

Incubate for 60-90 minutes at 37°C, mixing gently every 20-30 minutes.

-

Wash the cells three times with complete RPMI medium to remove excess 51Cr.

-

Resuspend the labeled target cells at 1 x 105 cells/mL.

-

-

Peptide Pulsing:

-

Incubate the labeled target cells with varying concentrations of the LLO (91-99) peptide (e.g., from 10-6 M to 10-12 M) for 60 minutes at 37°C.

-

-

CTL Assay:

-

Plate 1 x 104 peptide-pulsed target cells per well in a 96-well round-bottom plate.

-

Add effector CTLs at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Include control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with a cell-lysing detergent (e.g., 1% Triton X-100).

-

-

Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.

-

Incubate for 4-6 hours at 37°C.

-

-

Measurement of 51Cr Release:

-

Centrifuge the plate at 500 x g for 10 minutes.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of LLO (91-99)-specific T-cells that secrete IFN-γ upon stimulation.

Materials:

-

ELISpot plates (e.g., PVDF-bottomed 96-well plates)

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (or horseradish peroxidase)

-

Substrate solution (e.g., BCIP/NBT)

-

Spleen cells from immunized or infected mice

-

LLO (91-99) peptide

-

Antigen-presenting cells (APCs) (if using purified T-cells)

-

Complete RPMI-1640 medium

Protocol:

-

Plate Coating:

-

Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Wash the plates with sterile PBS to remove unbound antibody.

-

Block the plates with sterile medium containing 10% FBS for at least 1 hour at 37°C.

-

-

Cell Plating and Stimulation:

-

Prepare a single-cell suspension of splenocytes from immunized or infected mice.

-

Add the cells to the coated and blocked wells at a desired density (e.g., 2 x 105 cells/well).

-

Add the LLO (91-99) peptide to the wells at an optimal concentration (e.g., 1-10 µg/mL).

-

Include control wells:

-

Negative control: Cells with no peptide.

-

Positive control: Cells with a mitogen (e.g., Concanavalin A).

-

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

-

-

Detection of Secreted IFN-γ:

-

Wash the plates extensively with PBS containing 0.05% Tween-20 (PBST) to remove the cells.

-

Add the biotinylated anti-mouse IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.

-

Wash the plates with PBST.

-

Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.

-

Wash the plates with PBST and then with PBS.

-

-

Spot Development and Analysis:

-

Add the substrate solution to each well and monitor for the development of spots.

-

Stop the reaction by washing the plate with distilled water.

-

Allow the plate to dry completely.

-

Count the spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

-

Immunopeptidomics by Mass Spectrometry

This protocol outlines the general steps for identifying LLO (91-99) presented by MHC class I molecules on infected cells.

Materials:

-

Listeria monocytogenes-infected cells (e.g., macrophages)

-

Lysis buffer

-

Immunoaffinity column with anti-H-2Kd antibodies

-

Acid for peptide elution (e.g., trifluoroacetic acid)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Tandem mass spectrometer (e.g., ESI-MS/MS)

Protocol:

-

Cell Lysis and MHC Purification:

-

Lyse a large number of infected cells to release MHC-peptide complexes.

-

Clarify the lysate by centrifugation.

-

Pass the lysate over an immunoaffinity column containing antibodies specific for the H-2Kd molecule to capture the MHC-peptide complexes.

-

Wash the column extensively to remove non-specifically bound proteins.

-

-

Peptide Elution and Separation:

-

Elute the bound peptides from the MHC molecules using an acidic solution.

-

Separate the eluted peptides from the MHC molecules and other larger proteins.

-

Fractionate the peptide mixture using RP-HPLC.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide fractions by tandem mass spectrometry.

-

The mass spectrometer will determine the mass-to-charge ratio of the peptides and fragment them to obtain sequence information.

-

-

Data Analysis:

-

Search the obtained fragmentation spectra against a protein database containing the sequence of Listeriolysin O.

-

The identification of a peptide with the mass and fragmentation pattern corresponding to GYKDGNEYI confirms its presentation on H-2Kd.

-

Signaling and Processing Pathways

The following diagrams illustrate the key pathways involving LLO (91-99).

Caption: MHC Class I presentation pathway for LLO (91-99).

Caption: TCR signaling cascade upon LLO (91-99) recognition.

Conclusion

The discovery and characterization of LLO (91-99) have been instrumental in advancing our understanding of cell-mediated immunity to intracellular bacteria. Its high immunogenicity and well-defined characteristics make it an invaluable tool for researchers in immunology and a promising component for the development of next-generation vaccines and T-cell-based immunotherapies. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for professionals working in these fields.

The Immunological Significance of the LLO 91-99 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The listeriolysin O (LLO) 91-99 peptide is a nonamer amino acid sequence (GYKDGNEYI) derived from listeriolysin O, a key virulence factor of the intracellular bacterium Listeria monocytogenes.[1] This peptide has garnered significant attention in the field of immunology due to its role as an immunodominant epitope in the context of a L. monocytogenes infection, particularly in murine models.[2][3] Its ability to elicit a robust and protective cytotoxic T lymphocyte (CTL) response has made it a focal point for vaccine development and a model for studying antigen processing and presentation.[4] This technical guide provides an in-depth overview of the immunological significance of the LLO 91-99 peptide, complete with quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Immunological Characteristics

The LLO 91-99 peptide is a critical component of the adaptive immune response to Listeria monocytogenes. Its immunological importance is primarily defined by its efficient presentation by Major Histocompatibility Complex (MHC) class I molecules and its subsequent recognition by CD8+ T cells.

MHC Class I Presentation: Following the entry of L. monocytogenes into the cytosol of an infected host cell, the LLO protein is processed by the ubiquitin-proteasome system.[4] The resulting LLO 91-99 peptide is then transported into the endoplasmic reticulum where it binds to the H-2Kd MHC class I molecule in BALB/c mice.[2][5][6] This peptide-MHC complex is then trafficked to the cell surface for presentation to CD8+ T cells.[7] The efficiency of this processing and presentation pathway contributes significantly to the peptide's immunodominance, with estimates suggesting that for every 4 to 11 LLO molecules degraded, one LLO 91-99 epitope is presented on the cell surface.[8] Infected cells can display approximately 600 to 1,000 LLO 91-99/H-2Kd complexes on their surface.[8]

Induction of a Potent CTL Response: The presentation of the LLO 91-99 peptide on the surface of antigen-presenting cells (APCs) and infected cells leads to the activation of LLO 91-99-specific CD8+ T cells.[7] This activation triggers a cascade of events, including T-cell proliferation, differentiation into cytotoxic T lymphocytes (CTLs), and the production of effector cytokines, most notably interferon-gamma (IFN-γ). These CTLs are crucial for clearing the infection by recognizing and killing infected host cells.[3] The magnitude of the T-cell response to LLO 91-99 is substantial, with studies showing that approximately 75 to 100 T cells per 100,000 splenocytes from an infected mouse are specific for this epitope.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the immunological significance of the LLO 91-99 peptide.

| Parameter | Value | Reference |

| T-Cell Response | ||

| Frequency of LLO 91-99-specific T cells in spleen | 75-100 cells / 100,000 splenocytes | [2] |

| Frequency of p60 217-225-specific T cells in spleen | 30-50 cells / 100,000 splenocytes | [2] |

| Frequency of p60 449-457-specific T cells in spleen | 3-5 cells / 100,000 splenocytes | [2] |

| Antigen Presentation | ||

| Number of LLO 91-99 epitopes per infected cell | 600 - 1,000 | [8] |

| LLO molecules degraded per LLO 91-99 epitope presented | 4 - 11 | [8] |

| Vaccine Efficacy (DC-based) | ||

| IFN-γ production by splenocytes (LLO91-DC vs. minigene) | Significantly higher with LLO91-DC | |

| Reduction in bacterial CFU in spleen (LLO91-DC vs. minigene) | 1 log fewer CFU with LLO91-DC |

Key Experimental Protocols

Detailed methodologies for cornerstone experiments in the study of the LLO 91-99 peptide are provided below.

In Vivo Listeria monocytogenes Infection of Mice

This protocol describes the procedure for infecting mice to study the in vivo immune response to L. monocytogenes and the LLO 91-99 epitope.

-

Bacterial Preparation:

-

Culture Listeria monocytogenes (e.g., strain 10403s) in Brain Heart Infusion (BHI) broth overnight at 37°C with shaking.

-

The following day, subculture the bacteria in fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.6-0.8).

-

Wash the bacteria twice with sterile phosphate-buffered saline (PBS) by centrifugation and resuspension.

-

Resuspend the final bacterial pellet in sterile PBS and determine the concentration by plating serial dilutions on BHI agar plates and counting colony-forming units (CFU).

-

Dilute the bacterial suspension to the desired concentration for injection (e.g., 2 x 10^4 CFU in 200 µL for sublethal infection in BALB/c mice).

-

-

Infection:

-

Administer the bacterial suspension to mice (e.g., 6-8 week old female BALB/c mice) via intravenous (i.v.) injection into the tail vein.

-

Monitor the mice daily for signs of illness.

-

-

Analysis:

-

At desired time points post-infection (e.g., day 7 for peak CTL response), euthanize the mice.

-

Aseptically harvest spleens and/or livers for analysis of bacterial load (by plating homogenized tissue) or for isolation of splenocytes for immunological assays.

-

IFN-γ ELISPOT Assay

This assay is used to quantify the frequency of LLO 91-99-specific, IFN-γ-secreting T cells.

-

Plate Coating:

-

Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Wash the plate with sterile PBS.

-

-

Cell Plating and Stimulation:

-

Prepare a single-cell suspension of splenocytes from infected or immunized mice.

-

Add 2 x 10^5 to 5 x 10^5 splenocytes per well.

-

Stimulate the cells by adding the LLO 91-99 peptide to the wells at a final concentration of 1-10 µg/mL.

-

Include negative control wells (no peptide) and positive control wells (e.g., concanavalin A).

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Detection and Development:

-

Wash the plate to remove the cells.

-

Add a biotinylated anti-mouse IFN-γ detection antibody and incubate.

-

Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase).

-

Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.

-

Stop the reaction by washing with water.

-

Allow the plate to dry and count the spots, where each spot represents a single IFN-γ-secreting cell.

-

CTL Cytotoxicity Assay

This assay measures the ability of LLO 91-99-specific CTLs to lyse target cells presenting the peptide.

-

Effector Cell Preparation:

-

Isolate splenocytes from L. monocytogenes-infected or immunized mice.

-

Co-culture the splenocytes with irradiated, LLO 91-99 peptide-pulsed syngeneic splenocytes for 5-7 days to expand the population of LLO 91-99-specific CTLs.

-

-

Target Cell Preparation:

-

Use a suitable target cell line that expresses the correct MHC-I molecule (e.g., P815 mastocytoma cells for H-2Kd).

-

Label the target cells with a release agent, such as 51Cr (sodium chromate).

-

Pulse one set of labeled target cells with the LLO 91-99 peptide (1-10 µg/mL). Leave another set unpulsed as a negative control.

-

-

Co-culture and Lysis Measurement:

-

Co-culture the effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) for 4-6 hours.

-

Harvest the supernatant from each well.

-

Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 (where Spontaneous Release is from target cells incubated without effectors, and Maximum Release is from target cells lysed with detergent).

-

Dendritic Cell Pulsing with LLO 91-99 Peptide

This protocol describes the preparation of dendritic cells (DCs) for use as a vaccine to induce an LLO 91-99-specific immune response.

-

DC Generation:

-

Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells from mice (e.g., BALB/c) in the presence of GM-CSF and IL-4 for 6-8 days.

-

-

Peptide Pulsing:

-

Harvest the immature BMDCs.

-

Incubate the DCs with the LLO 91-99 peptide at a concentration of 5-10 µg/mL for 2-4 hours at 37°C.

-

Optionally, mature the DCs by adding a maturation stimulus such as lipopolysaccharide (LPS) during the last 18-24 hours of culture.

-

-

Washing and Injection:

-

Wash the peptide-pulsed DCs extensively with sterile PBS to remove any unbound peptide.

-

Resuspend the DCs in sterile PBS.

-

Inject the DCs (e.g., 1 x 10^6 cells per mouse) intravenously or subcutaneously into recipient mice.

-

Visualizations

Signaling Pathway of LLO 91-99 Recognition by a CD8+ T Cell

Caption: TCR signaling cascade initiated by LLO 91-99/H-2Kd recognition.

Experimental Workflow for Assessing LLO 91-99 Specific CTL Response

Caption: Workflow for measuring LLO 91-99 specific CTL cytotoxicity.

Conclusion

The LLO 91-99 peptide stands out as a powerful tool in immunology, serving as a model for understanding T-cell responses to intracellular pathogens and as a promising component for the development of novel vaccines and immunotherapies.[4][9][10] Its immunodominance and ability to elicit a strong, protective CTL response underscore its significance. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the immunological properties of this important epitope. Further research, particularly in translating the findings from murine models to human applications, will be crucial in realizing the full therapeutic potential of the LLO 91-99 peptide.

References

- 1. Bacterial Infection with Listeria monocytogenes in Mice and Subsequent Analysis of Antigen-Specific CD8 T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Integrating Experiment and Theory to Understand TCR-pMHC Dynamics [frontiersin.org]

- 3. Evaluation of TCR-pMHC affinity and its implications for T cell responsiveness | Quality Assistance [quality-assistance.com]

- 4. rupress.org [rupress.org]

- 5. Biophysical Mechanism of T Cell Receptor Triggering in a Reconstituted System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mouse model of food borne Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kbroman.org [kbroman.org]

- 10. mstechno.co.jp [mstechno.co.jp]

LLO (91-99) and its Interaction with MHC Class I Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeriolysin O (LLO), a crucial virulence factor of the intracellular bacterium Listeria monocytogenes, plays a pivotal role in the host immune response. Specifically, the nonamer peptide fragment of LLO spanning amino acids 91-99 (LLO 91-99) has been identified as an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kd in murine models.[1][2][3] This interaction is fundamental to the development of a protective CD8+ T cell-mediated immune response against listeriosis.[4][5] This technical guide provides an in-depth analysis of the interaction between LLO (91-99) and MHC class I molecules, detailing the underlying molecular mechanisms, experimental methodologies for its study, and quantitative data where available.

LLO (91-99) Peptide and its Binding to H-2Kd

The LLO (91-99) peptide, with the amino acid sequence GYKDGNEYI, has been demonstrated to be a primary target for CTLs in BALB/c mice infected with Listeria monocytogenes.[3][6] Its recognition is restricted to the H-2Kd MHC class I molecule.[4][5] While numerous peptides within the LLO protein fit the H-2Kd binding motif, LLO (91-99) is unique in its ability to elicit a robust secondary CTL response from spleen cells of L. monocytogenes-primed mice.[1][2]

Quantitative Data on LLO (91-99) - H-2Kd Interaction

| Parameter | Finding | References |

| Binding Affinity | High affinity for H-2Kd class I molecule.[1][2] | [1],[2] |

| CTL Recognition | Serves as a dominant CTL epitope in H-2Kd context.[1][2][3] | [1],[2],[3] |

| Immunogenicity | Induces potent CD8+ T cell responses and protection against Listeria monocytogenes infection.[4][5][8] | [4],[5],[8] |

| Epitope Generation | Efficiently processed from cytosolic LLO.[9][10] For each LLO (91-99) epitope presented, it is estimated that between four and eleven LLO molecules are degraded.[9] | [9],[10] |

MHC Class I Antigen Processing and Presentation of LLO (91-99)

The presentation of the LLO (91-99) epitope on the cell surface via MHC class I molecules is a multi-step process that begins with the entry of Listeria monocytogenes into the host cell's cytosol.

-

Bacterial Secretion: L. monocytogenes secretes LLO into the host cell cytosol.[10]

-

Proteasomal Degradation: Cytosolic LLO is targeted for degradation by the host cell's proteasome, a large protein complex responsible for protein turnover.[10][11] This process generates smaller peptide fragments, including LLO (91-99).

-

Peptide Transport: The generated peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[11][12][13]

-

MHC Class I Loading: Within the ER, peptides of appropriate length and sequence, such as LLO (91-99), bind to the peptide-binding groove of newly synthesized MHC class I molecules (H-2Kd).[11]

-

Cell Surface Presentation: The stable peptide-MHC class I complex is then transported to the cell surface via the Golgi apparatus.

-

T-Cell Recognition: On the cell surface, the LLO (91-99)-H-2Kd complex is recognized by the T-cell receptor (TCR) on specific CD8+ cytotoxic T lymphocytes, initiating an immune response.

MHC Class I antigen processing pathway for LLO (91-99).

Experimental Protocols

A variety of in vitro and ex vivo assays are employed to study the interaction between LLO (91-99) and MHC class I molecules, as well as the resulting T-cell responses.

Peptide Binding Competition Assay

This assay is used to determine the relative binding affinity of a peptide to an MHC class I molecule.[1][2][14]

Principle: A labeled probe peptide with known high affinity for the MHC molecule is incubated with the MHC molecule in the presence of varying concentrations of an unlabeled competitor peptide (e.g., LLO 91-99). The ability of the competitor peptide to displace the labeled probe is measured, and the concentration required for 50% inhibition (IC50) is calculated as a measure of its binding affinity.

Detailed Methodology (Fluorescence Polarization-based): [1][4][5]

-

Reagents and Materials:

-

Purified, soluble H-2Kd molecules.

-

Fluorescently labeled high-affinity probe peptide for H-2Kd.

-

Unlabeled LLO (91-99) peptide and other competitor peptides.

-

Binding buffer (e.g., phosphate-citrate buffer, pH 5, with protease inhibitors).

-

96-well black microplates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled LLO (91-99) competitor peptide in binding buffer.

-

In a 96-well plate, add a fixed concentration of purified H-2Kd molecules and the fluorescently labeled probe peptide to each well.

-

Add the different concentrations of the unlabeled competitor peptide to the wells. Include control wells with no competitor peptide (maximum binding) and wells with only the labeled peptide (minimum polarization).

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (can range from a few hours to 72 hours depending on the specific MHC allele and peptides).[1]

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the competitor peptide.

-

Plot the percentage of inhibition against the logarithm of the competitor peptide concentration to determine the IC50 value.

-

Workflow for a peptide binding competition assay.

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[6][15][16][17] It is commonly used to measure the number of LLO (91-99)-specific T cells that produce interferon-gamma (IFN-γ) upon stimulation.

Principle: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals are cultured in wells coated with an anti-IFN-γ capture antibody. When stimulated with the LLO (91-99) peptide, specific T cells secrete IFN-γ, which is captured by the antibody on the plate. The captured cytokine is then detected with a biotinylated anti-IFN-γ antibody, followed by a streptavidin-enzyme conjugate and a substrate that forms a colored precipitate. Each spot represents a single IFN-γ-secreting cell.

Detailed Methodology: [16][17][18][19]

-

Reagents and Materials:

-

ELISpot plate (PVDF-bottomed 96-well plate).

-

Anti-mouse IFN-γ capture antibody.

-

Biotinylated anti-mouse IFN-γ detection antibody.

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate.

-

BCIP/NBT or AEC substrate.

-

LLO (91-99) peptide.

-

Splenocytes from immunized/infected and control mice.

-

Complete RPMI-1640 medium.

-

ELISpot reader.

-

-

Procedure:

-

Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with sterile blocking buffer (e.g., complete medium).

-

Prepare a single-cell suspension of splenocytes from immunized and control mice.

-

Add the splenocytes to the wells at a desired concentration (e.g., 2.5 x 10^5 cells/well).

-

Stimulate the cells by adding the LLO (91-99) peptide to the wells at an optimal concentration (e.g., 10 µg/mL).[8] Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate.

-

Wash the plate and add the streptavidin-enzyme conjugate.

-

Wash the plate and add the substrate to develop the spots.

-

Stop the reaction by washing with water and allow the plate to dry.

-

Count the spots in each well using an ELISpot reader.

-

Cytotoxic T-Lymphocyte (CTL) Assay

CTL assays are performed to measure the ability of LLO (91-99)-specific CD8+ T cells to kill target cells presenting the LLO (91-99) peptide on their surface.[8]

Principle: Effector CTLs from an immunized animal are co-cultured with target cells that have been pulsed with the LLO (91-99) peptide. The target cells are pre-loaded with a label (e.g., 51Cr or a fluorescent dye). The amount of label released into the supernatant upon target cell lysis by the CTLs is measured and is proportional to the cytotoxic activity.

Detailed Methodology (Chromium-51 Release Assay):

-

Reagents and Materials:

-

Effector cells: Splenocytes or purified CD8+ T cells from mice immunized with L. monocytogenes or vaccinated with LLO (91-99).

-

Target cells: A suitable cell line that expresses H-2Kd (e.g., P815 mastocytoma cells).[8]

-

LLO (91-99) peptide.

-

Sodium chromate (51Cr).

-

Complete RPMI-1640 medium.

-

Gamma counter.

-

-

Procedure:

-

Label the target cells by incubating them with 51Cr for 1-2 hours.

-

Wash the labeled target cells to remove excess 51Cr.

-

Pulse one set of target cells with the LLO (91-99) peptide. Leave another set unpulsed as a negative control.

-

Plate the effector cells at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.

-

Add the labeled target cells (peptide-pulsed and unpulsed) to the wells with the effector cells.

-

Include control wells for spontaneous release (target cells in medium only) and maximum release (target cells with detergent).

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate and collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Conclusion